Meprochol

Parasympathomimetic Smooth Muscle Pharmacology Ex Vivo Organ Bath

Meprochol (Esmodil), a synthetic quaternary ammonium compound with the CAS Registry Number 590-31-8, is formally designated as 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1). It is identified as an acetylcholine mimetic and a muscarinic cholinergic receptor agonist.

Molecular Formula C7H16BrNO
Molecular Weight 210.11 g/mol
CAS No. 590-31-8
Cat. No. B1257721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprochol
CAS590-31-8
Synonymsesmodil
Molecular FormulaC7H16BrNO
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=C)OC.[Br-]
InChIInChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1
InChIKeyOZTRCBIUNKNPFK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meprochol (CAS 590-31-8): Quaternary Ammonium Cholinergic Agent for Specialized In Vitro Research


Meprochol (Esmodil), a synthetic quaternary ammonium compound with the CAS Registry Number 590-31-8, is formally designated as 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1) [1]. It is identified as an acetylcholine mimetic and a muscarinic cholinergic receptor agonist [2]. Its core chemical properties include a molecular weight of 210.11 g/mol and a defined melting point of 169 °C [1]. Available data indicate that while Meprochol is established in the literature as a direct-acting parasympathomimetic agent, detailed quantitative pharmacological profiling (e.g., receptor subtype binding affinities, functional potency data) is notably sparse in contemporary authoritative databases [3].

Workflow Ex vivo smooth muscle pharmacology & muscarinic receptor probe studies
Selection Data-sparse quaternary ammonium agonist; no ChEMBL bioactivity records
Use Context De novo pharmacological profiling & natural product SAR exploration

Meprochol Procurement Considerations: Why Cholinergic Agonist Class Interchangeability is Unsupported by Data


The common assumption that a direct-acting muscarinic agonist such as Meprochol can be functionally substituted with a more extensively characterized analog like methacholine or carbachol is not supported by empirical evidence. Authoritative databases, including ChEMBL, contain no bioactivity data for Meprochol (CHEMBL2110965), confirming the absence of established pharmacological benchmarks for potency, efficacy, or selectivity [1]. Without such data, assuming a similar experimental outcome or off-target profile is a significant scientific risk. Procurement decisions must therefore be guided by the specific, albeit limited, physicochemical and functional evidence available for Meprochol itself, rather than by class-level inference. The following quantitative evidence provides the only verifiable basis for selection or differentiation.

Class‑level functional assumption may not transfer
No bioactivity data in authoritative databases to support interchangeable use with methacholine or carbachol.
Physicochemical identity limits direct method substitution
Meprochol’s precise melting point and quaternary structure differ from common analogs; analytical and assay conditions may require re‑validation.

Quantitative Differentiation Evidence for Meprochol (590-31-8) vs. In-Class Comparators


Meprochol Exhibits Organ-Specific Sensitivity in Ex Vivo Smooth Muscle Assays

In ex vivo studies on isolated rabbit tissues, Meprochol (Esmodil) demonstrated a marked differential sensitivity across various smooth muscle organs. The effective concentration required to elicit a contractile response was found to be significantly lower in the bladder compared to the intestine, indicating a tissue-specific potency that is not uniform [1].

Organ‑Specific Sensitivity
Reported
Bladder effective amount ~20% of intestinal amount
Supports tissue‑specific response context
Ex vivo rabbit organ bath (1939 study)
Parasympathomimetic Smooth Muscle Pharmacology Ex Vivo Organ Bath

Meprochol's Defined Melting Point (169 °C) as a Physicochemical Benchmark

Unlike many closely related quaternary ammonium analogs for which authoritative melting point data may be inconsistently reported, Meprochol (CAS 590-31-8) has a precisely defined and curated melting point of 169 °C in the CAS Common Chemistry database [1]. This provides a reliable and verifiable physicochemical benchmark for identity confirmation and purity assessment.

Melting Point Benchmark
Specification review
169 °C (precise); methacholine chloride reported as range
Supports identity verification workflow
Authoritative CAS Common Chemistry
Analytical Chemistry Quality Control Compound Identification

Meprochol Identification as a Naturally Occurring Acetylcholine Mimetic

Meprochol (Esmodil) was isolated as a new natural product from the Southern Australian marine sponge Raspailia (Raspailia) sp. during bioassay-directed fractionation for nematocidal agents [1]. This discovery context differentiates it from purely synthetic analogs like methacholine or carbachol, providing a unique entry point for structure-activity relationship (SAR) studies focused on marine-derived acetylcholine mimetics.

Natural Product Origin
Source review
Isolated from marine sponge Raspailia sp.
Differentiates from purely synthetic mimetics
Bioassay‑guided fractionation (2004)
Natural Product Chemistry Marine Pharmacology Nematocidal Agents

Absence of Documented Bioactivity Data as a Key Differentiator for Novel Research

A search of the authoritative ChEMBL database (CHEMBL2110965) for Meprochol returns no bioactivity, assay, or target data [1]. This stands in stark contrast to well-characterized comparators like methacholine, which have extensive documented activity profiles (e.g., EC50 values at muscarinic receptors). The complete lack of contemporary pharmacological data for Meprochol defines it as a relatively unexplored chemical probe.

Bioactivity Data Gap
Data to verify
Zero bioactivity records in ChEMBL (CHEMBL2110965)
Indicates unexplored chemical probe
Vs methacholine with dozens of records
Pharmacological Profiling Data Gaps Novel Target Identification

Recommended Application Scenarios for Meprochol (590-31-8) Based on Evidence-Based Differentiation


Ex Vivo Smooth Muscle Pharmacology with a Focus on Tissue-Specific Sensitivity

Based on the evidence of differential organ sensitivity in rabbit tissues [1], Meprochol is best suited for ex vivo organ bath studies where the research question centers on comparing the contractile responses of various smooth muscle preparations (e.g., bladder vs. intestine) to a single muscarinic agonist. Its documented five-fold difference in effective concentration between these tissues provides a specific, quantitative phenotype for students and researchers to investigate. This scenario leverages Meprochol's unique, albeit limited, functional data.

Natural Product Chemistry and Marine Pharmacology Research

Meprochol's isolation from a marine sponge positions it as a relevant compound for natural product research groups. Its use is appropriate in studies focused on the chemical ecology of marine organisms, the bioassay-guided fractionation of sponge extracts, or structure-activity relationship (SAR) studies comparing synthetic and naturally occurring acetylcholine mimetics [2]. This application leverages its unique discovery story, which is not shared by purely synthetic comparators.

Generation of First-in-Class Pharmacological Profiling Data

Given the confirmed absence of any bioactivity data in major databases like ChEMBL [3], a primary application scenario for Meprochol is as a lead compound for de novo pharmacological profiling. Research groups with the capacity to conduct receptor binding assays, functional cAMP assays, or high-throughput screening can use Meprochol to generate novel, publishable data on its affinity for muscarinic receptor subtypes (M1-M5) and other potential targets. This scenario is for those seeking to fill a clear data gap, rather than replicate established findings.

Analytical Chemistry and Quality Control Reference Standard

For analytical chemists, Meprochol's well-defined and authoritative melting point of 169 °C [4] makes it a useful reference standard for verifying the identity and purity of newly synthesized quaternary ammonium compounds or for calibrating analytical instruments. This application is based on its reliable physicochemical property, which can be used as a benchmark in method development and quality control.

Application
Selection Property
Validation Focus
Ex vivo smooth muscle studies
Organ‑specific sensitivity profile
Bladder vs intestine contractile endpoints
Marine natural product SAR
Natural origin differentiation
Comparative synthetic vs natural mimetic profiling
De novo pharmacological profiling
Unexplored muscarinic probe
Receptor subtype binding & functional assays
Analytical reference standard
Well‑defined melting point benchmark
Identity confirmation & purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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